molecular formula C5H11NO3 B554851 N-Methyl-L-threonine CAS No. 2812-28-4

N-Methyl-L-threonine

Cat. No.: B554851
CAS No.: 2812-28-4
M. Wt: 133.15 g/mol
InChI Key: CCAIIPMIAFGKSI-DMTCNVIQSA-N
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Description

N-Methyl-L-threonine is a chiral amino acid derivative with significant importance in various scientific fields

Scientific Research Applications

N-Methyl-L-threonine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of various fine chemicals and intermediates.

Mechanism of Action

Target of Action

N-Methyl-L-threonine is a unique amino acid with a novel structure. One of its primary targets is the lymphocyte receptor, particularly on T cells. The compound interacts with this receptor, leading to specific immunosuppressive effects .

Mode of Action

The exact molecular mechanism of this compound remains to be fully elucidated Specifically, they inhibit the transcription of certain lymphokines, including IL-2, gamma-IFN, and OAF. These effects occur selectively, affecting these proteins while sparing others .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-threonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure regio- and stereoselectivity.

Major Products

Major products formed from these reactions include various substituted amino acids, alcohols, and amines, which can be further utilized in synthetic and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-Methyl-L-threonine lies in its specific stereochemistry, which imparts unique reactivity and biological activity. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and in the study of chiral interactions in biological systems.

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-(methylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(7)4(6-2)5(8)9/h3-4,6-7H,1-2H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIIPMIAFGKSI-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426638
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2812-28-4
Record name N-Methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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